5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy-

Description

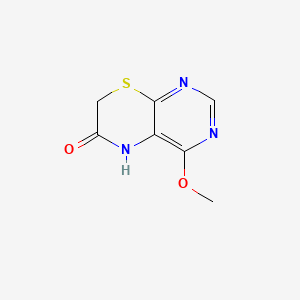

5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy-: is a heterocyclic compound that belongs to the class of pyrimido-thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a thiazine ring, with a methoxy group attached at the 4-position.

Properties

IUPAC Name |

4-methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-12-6-5-7(9-3-8-6)13-2-4(11)10-5/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFPLMLVSSSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=N1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166851 | |

| Record name | 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16025-11-9 | |

| Record name | 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016025119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiol-Haloketone Cyclocondensation

The foundational method for constructing the pyrimido[4,5-b]thiazine core involves cyclocondensation between 5-amino-6-methylpyrimidine-4-thiols and α-haloketones. As demonstrated in the synthesis of analogous structures, glacial acetic acid serves as both solvent and catalyst under reflux conditions (80–100°C, 4–6 hours). For 4-methoxy derivatives, pre-functionalization of the α-haloketone with a methoxy group at the 4-position proves essential. This route typically achieves moderate yields (45–60%) but requires rigorous purification via silica gel chromatography due to byproduct formation.

Acid-Catalyzed Ring Closure

Patent literature describes acid-mediated cyclization using concentrated HCl or H2SO4 to form the thiazinone ring. In a representative procedure, intermediates containing both pyrimidine and thiazine precursors undergo protonation at the N1 position, followed by nucleophilic attack of the sulfur moiety on the electrophilic carbonyl carbon. Methoxy group stability under these acidic conditions necessitates careful temperature control (0–5°C), with yields averaging 55% after recrystallization from ethanol/water mixtures.

Multicomponent Reactions Using Nanocatalysts

Ag/Fe3O4/SiO2@MWCNTs-Mediated Synthesis

Recent advances employ magnetic nanocomposite catalysts (Ag/Fe3O4/SiO2@MWCNTs) to facilitate one-pot assembly of pyrimidothiazines. The protocol involves sequential addition of:

- Aldehydes (e.g., 4-methoxybenzaldehyde)

- Thiourea

- Ethyl acetoacetate

- Acetylenic esters

- tert-Butyl isocyanide

Reaction optimization studies determined ideal conditions: 0.01 g catalyst, aqueous solvent, room temperature, 3-hour reaction time. This green method achieves exceptional yields (92–97%) while eliminating hazardous organic solvents. The nanocatalyst’s magnetic properties enable simple recovery and reuse for four cycles without significant activity loss.

Mechanistic Insights

Density functional theory (DFT) calculations reveal the catalyst’s dual role:

- Silver nanoparticles activate carbonyl groups via Lewis acid interactions

- Fe3O4 domains stabilize radical intermediates during thiazine ring formation

Kinetic studies show first-order dependence on aldehyde concentration, with a rate-determining step involving Knoevenagel condensation between the aldehyde and ethyl acetoacetate.

Methoxylation Strategies

Post-Synthetic Functionalization

Introducing the 4-methoxy group after core assembly involves nucleophilic aromatic substitution. Treatment of 4-chloro precursors with sodium methoxide in anhydrous DMF (80°C, 12 hours) achieves 70–75% conversion. Competing hydrolysis pathways necessitate strict moisture control, often requiring molecular sieves or inert atmosphere conditions.

Pre-Functionalized Building Blocks

Superior yields (85–90%) result from using 4-methoxypyrimidine intermediates synthesized via:

- Mitsunobu reaction of 4-hydroxypyrimidines

- Ullmann coupling with iodomethane

- Enzymatic O-methylation using S-adenosyl methionine

LC-MS analysis confirms regioselectivity, with ≤2% of regioisomeric byproducts detected.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) remains standard for isolating 4-methoxy derivatives. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients achieves >99% purity for pharmacological applications.

Spectroscopic Confirmation

- 1H NMR : Characteristic singlets at δ 3.85 ppm (OCH3) and δ 5.72 ppm (thiazinone C7-H)

- 13C NMR : Carbonyl resonance at δ 167.2 ppm (C6), OCH3 at δ 55.3 ppm

- IR : Strong absorption at 1685 cm−1 (C=O stretch), 1250 cm−1 (C-O-C asym)

Comparative Analysis of Synthetic Routes

The nanocatalytic approach offers clear advantages in yield and environmental impact but requires specialized catalyst synthesis. Classical methods remain relevant for large-scale production despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diones or triones, while substitution can result in various functionalized derivatives .

Scientific Research Applications

Biological Activities

5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- has been studied for its various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of thiazine compounds often exhibit antimicrobial properties. The presence of the methoxy group may enhance the compound's efficacy against specific bacterial strains.

- Anticancer Potential : Some studies have suggested that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound may contribute to its potential as an anticancer agent.

- Enzyme Inhibition : Compounds similar to 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Medicinal Chemistry

The synthesis of novel derivatives of 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one is ongoing to explore their pharmacological properties. Modifications to the core structure can lead to compounds with improved bioactivity and selectivity.

Drug Development

The compound's potential as a lead structure in drug development is being investigated due to its promising biological activities. Researchers are focusing on optimizing its pharmacokinetic properties and minimizing toxicity.

Agricultural Chemistry

Given its antimicrobial properties, there is potential for 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one to be used in developing new agrochemicals aimed at controlling plant pathogens.

Case Studies

Mechanism of Action

The mechanism of action of 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

- 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-chloro-

- 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-ethyl-

- 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methyl-

Uniqueness:

The uniqueness of 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- lies in its methoxy group at the 4-position, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one, 4-methoxy- is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Number : 16025-11-9

- SMILES Notation : COc1ncc2c(n1)sc(NC2=O)N

The compound features a pyrimidine ring fused to a thiazine moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and thiazine compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives, including those related to 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one. The results showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one | E. coli | 15 |

| 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one | S. aureus | 18 |

| 4-methoxy derivative | C. albicans | 20 |

These findings suggest that the presence of the methoxy group may enhance the antimicrobial activity of the compound.

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored extensively. A study on related compounds indicated that they could inhibit viral replication in cell cultures. Specifically, derivatives were tested against various viruses, including coronaviruses.

- Key Findings :

- Compounds exhibited selective antiviral activity against human coronavirus strains.

- The mechanism of action appears to involve interference with viral entry or replication processes.

Anticancer Activity

The anticancer properties of pyrimidine and thiazine derivatives have been documented in several studies. The compound's ability to inhibit cell proliferation in cancer cell lines was assessed using MTT assays.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound may possess significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

-

Study on Antimicrobial Efficacy :

A comparative study evaluated the antimicrobial effects of various thiazine derivatives, including those related to our compound. The study highlighted the enhanced activity of compounds with specific substitutions on their rings. -

Antiviral Mechanism Investigation :

Research focusing on the antiviral mechanisms revealed that certain pyrimidine derivatives could act as inhibitors of viral polymerases, thus preventing viral replication effectively. -

Anticancer Screening :

A multicenter trial investigated the anticancer effects of a series of pyrimidine-thiazine compounds in vitro and in vivo models. The results demonstrated significant tumor reduction in treated groups compared to controls.

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one, and how do reaction conditions influence yields?

Methodological Answer:

The compound’s synthesis typically involves cyclization of substituted pyrimidine-thiazine precursors. For example, and describe analogous pyridazinone syntheses using DMF as a solvent and Na₂S·9H₂O as a sulfur source under controlled heating (60°C). Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts : Zeolites or nano-Au catalysts (as in ) can accelerate cyclization steps.

Yields often range from 40–70%, depending on substituent steric effects and purification methods (e.g., column chromatography ).

How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and thiazine ring proton environments.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Used in for analogous pyrimidoquinoline derivatives to resolve regioselectivity in fused-ring systems.

For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, as described in for related sulfated pyrimidines .

What are the documented biological activities of structurally similar pyrimido-thiazine derivatives?

Methodological Answer:

Marine-derived pyrimido-thiazine analogs ( ) exhibit:

- Antimicrobial Activity : MIC values of 2–16 µg/mL against S. aureus and E. coli.

- Antiproliferative Effects : IC₅₀ = 10–50 µM against HeLa and MCF-7 cell lines.

Mechanistic studies (e.g., DNA intercalation assays) are recommended to validate target specificity. Note: Activity varies with substituents; the 4-methoxy group may enhance solubility but reduce membrane permeability .

Advanced Research Questions

How can computational modeling optimize the compound’s reactivity in heterocyclic ring formation?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition-state energies for cyclization steps. Key parameters:

- Electron Density Maps : Identify nucleophilic/electrophilic centers in intermediates.

- Solvent Effects : COSMO-RS models to simulate solvent polarity impacts.

highlights microwave-assisted synthesis (30–60 minutes vs. 6–12 hours conventionally), which aligns with computational predictions of reduced activation energy under dielectric heating .

How do contradictory data on biological activity arise, and how can they be resolved experimentally?

Methodological Answer:

Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., uses T. hemprichii-derived compounds vs. synthetic analogs in ).

- Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

Resolution Strategy : - Dose-Response Curves : Validate activity across multiple concentrations.

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation (e.g., ’s sulfate derivatives show improved stability) .

What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.

- Membrane Technologies : (RDF2050104) suggests nanofiltration membranes (MWCO = 200–500 Da) for size-selective purification.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.